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Compound Focus: Toloxatone

CAS No.: 29218-27-7

Cat. No.: S545554

Get Quote

Drug Identification and Basic Properties

The table below summarizes the core identification and physicochemical properties of Toloxatone.

Property Description

DrugBank ID DB09245 [1] [2]

CAS Registry
Number

29218-27-7 [3]

Preferred Name Toloxatone [3]

Synonyms MD 69276, Humoryl, Perenum, Umoril [3]

Status Approved, Experimental [3]

First Approval 1984 (cited source: 1992) [4] [3]

Molecular Formula Information from search results is incomplete

Molecular Weight 207.09 g/mol [3]

Mechanism of
Action

Reversible inhibitor of Monoamine Oxidase A (RIMA) [3]
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Property Description

Description A reversible inhibitor of monoamine oxidase A (MAO-A) used as an
antidepressant [3].

Pharmacological and Pharmacokinetic Profile

The following table consolidates key quantitative data on Toloxatone's effects and disposition in the body.

Category Detail

Pharmacodynamics Increases synaptic levels of serotonin and norepinephrine by reversibly

inhibiting their metabolism by MAO-A [3].

Route of
Elimination

Mainly hepatic; only 1% of the drug is excreted unchanged in urine [3].

| Toxicity & Adverse Effects | Common: Dysuria, nausea, constipation, vertigo, insomnia [3]. Serious:

Fulminant hepatitis (rare), increased risk of serotonin syndrome with SSRIs/tricyclics, hypertensive effects

with sympathomimetics [3]. | | Drug-Food Interaction | A study showed that high doses of Toloxatone can

potentiate the pressor effect of high oral tyramine doses (400-800 mg), likely by increasing tyramine's

bioavailability. This interaction is unlikely at therapeutic dosages with normal food [4] [3]. |

Detailed Experimental Protocol

For your reference, here is the methodology from a key study investigating the pharmacodynamic interaction

between toloxatone and tyramine.

Protocol
Element

Description

Study
Reference

Provost JC, et al. Clin Pharmacol Ther. 1992 Oct;52(4):384-93. [4]
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Protocol
Element

Description

Objective To examine the influence of toloxatone on the tyramine-induced pressor effect in

healthy volunteers.

Study Design Single-blind, three-period crossover study.

Interventions Repeated (3 to 5 days) administration of: 1) Placebo, 2) 200 mg toloxatone three
times a day, 3) 400 mg toloxatone three times a day.

Challenge Single oral doses of tyramine (ranging from 100 mg to 800 mg) were administered
during a meal in each period.

Primary
Endpoint

The maximum increase in systolic blood pressure produced by tyramine.

Key Finding Toloxatone significantly increased the tyramine-induced rise in blood pressure after
400 mg and 800 mg of tyramine, but not at doses of 200 mg or less.

Neuropharmacological Pathway and Experimental
Workflow

The diagram below illustrates Toloxatone's mechanism of action and the workflow of the tyramine

interaction study.
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Toloxatone's Neuropharmacological Mechanism
Tyramine Interaction Study Workflow

Presynaptic Neuron

Synaptic Cleft

Releases Serotonin
& Norepinephrine

Postsynaptic Neuron

Neurotransmitter Binding

MAO-A Enzyme

Inactive Metabolite

Metabolizes Neurotransmitters

Toloxatone (RIMA)

Reversibly Inhibits

Healthy Volunteer Cohort

Period 1:
Placebo Administration

(3-5 days)

Tyramine Challenge
(100 mg to 800 mg oral)

Period 2:
Toloxatone 200 mg TID

(3-5 days)

Period 3:
Toloxatone 400 mg TID

(3-5 days)

Measure Systolic
Blood Pressure Response

Washout Washout

Click to download full resolution via product page

Diagram 1: Toloxatone reversibly inhibits MAO-A, increasing neurotransmitters. The clinical study used a

crossover design to measure its interaction with tyramine.

Important Note on Information Recency
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A significant portion of the available technical data, including its first approval date and key clinical study

details, comes from research conducted in the early 1990s [4] [2]. For the most current clinical guidelines,

safety profiles, or research applications, I recommend consulting more recent scientific literature and

regulatory documents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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